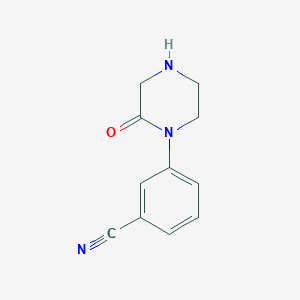

3-(2-oxo-1-piperazinyl)Benzonitrile

Description

Structure

3D Structure

Properties

CAS No. |

1211585-31-7 |

|---|---|

Molecular Formula |

C11H11N3O |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

3-(2-oxopiperazin-1-yl)benzonitrile |

InChI |

InChI=1S/C11H11N3O/c12-7-9-2-1-3-10(6-9)14-5-4-13-8-11(14)15/h1-3,6,13H,4-5,8H2 |

InChI Key |

OIJXIBSILNWPPU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Foundational & Exploratory

3-(2-oxo-1-piperazinyl)Benzonitrile molecular weight and formula

Precision Chemistry for Peptidomimetic Scaffolds

Part 1: Executive Summary

3-(2-Oxo-1-piperazinyl)Benzonitrile (CAS: 1211585-31-7) is a high-value heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and serine proteases.[1] As a rigidified peptidomimetic scaffold, the N-aryl piperazinone core restricts conformational flexibility, enhancing ligand-target binding affinity. This monograph details the physicochemical properties, synthetic methodologies, and analytical validation protocols required for its integration into drug discovery programs, specifically in the development of DPP-4 inhibitors and Factor Xa anticoagulants .

Part 2: Chemical Identity & Physicochemical Properties

The molecule is characterized by a piperazin-2-one ring N-linked to the meta-position of a benzonitrile. This specific regioisomerism is critical; the meta-substitution pattern directs the spatial orientation of the nitrile "warhead" (often converted to amidines or tetrazoles) relative to the piperazinone pharmacophore.

| Property | Specification |

| IUPAC Name | 3-(2-oxopiperazin-1-yl)benzonitrile |

| Common Name | 1-(3-Cyanophenyl)piperazin-2-one |

| CAS Registry Number | 1211585-31-7 |

| Molecular Formula | C₁₁H₁₁N₃O |

| Molecular Weight | 201.22 g/mol |

| Exact Mass | 201.0902 |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in Water |

| pKa (Calculated) | ~1.5 (Amide nitrogen), ~8.5 (Piperazine secondary amine) |

Part 3: Synthetic Methodologies

To ensure high purity and scalability, we prioritize transition-metal-catalyzed cross-coupling over classical nucleophilic substitution, which often suffers from regioselectivity issues.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)

This method couples commercially available piperazin-2-one with 3-bromobenzonitrile. It is preferred for its mild conditions and high functional group tolerance.

-

Reagents:

-

Substrate: 3-Bromobenzonitrile (1.0 equiv)

-

Nucleophile: Piperazin-2-one (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: Xantphos (4 mol%) – Crucial for preventing catalyst poisoning by the nitrile.

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

-

-

Step-by-Step Workflow:

-

Inerting: Charge a reaction vessel with 3-bromobenzonitrile, piperazin-2-one, Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed 1,4-Dioxane via syringe.

-

Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.

-

Workup: Cool to RT, filter through a Celite pad to remove inorganic salts/palladium black.

-

Purification: Concentrate filtrate and purify via flash column chromatography (SiO₂, 0–10% MeOH in DCM).

-

Protocol B: Copper-Catalyzed Ullmann-Type Coupling (Alternative)

Suitable for cost-sensitive, large-scale batches where palladium contamination is a concern.

-

Reagents: CuI (10 mol%), DMEDA (20 mol%), K₃PO₄ (2.0 equiv), Toluene, 110°C.

-

Note: Requires higher temperatures and longer reaction times (24–48 h) compared to Pd-catalysis.

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing 3-(2-oxo-1-piperazinyl)Benzonitrile, highlighting the critical control points.

Figure 1: Synthetic decision tree comparing Palladium and Copper-catalyzed routes for optimal yield.

Part 5: Analytical Characterization & Validation

To validate the identity and purity of the synthesized compound, the following multi-modal analytical strategy is required.

1. Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

Aromatic Region (δ 7.5–7.9 ppm): Look for a 4-proton pattern characteristic of meta-substitution (singlet, doublet, triplet, doublet). The proton at position 2 (between CN and N) will appear as a distinct singlet/doublet at ~7.8 ppm.

-

Piperazinone Ring:

-

δ 4.2 ppm (s, 2H): N-CH₂-CO (Singlet due to adjacent carbonyl).

-

δ 3.8 ppm (t, 2H): N-CH₂-CH₂-N (Adjacent to aryl nitrogen).

-

δ 3.4 ppm (t, 2H): N-CH₂-CH₂-N (Adjacent to secondary amine).

-

-

-

¹³C NMR:

-

Carbonyl (C=O): ~165 ppm.

-

Nitrile (CN): ~118 ppm.

-

Aromatic Carbons: ~112, 129, 130, 131, 142 (C-N), 113 (C-CN).

-

2. Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Observed Mass: [M+H]⁺ = 202.2 m/z.

-

Fragmentation Pattern: Loss of HCN (27 Da) or CO (28 Da) is common in high-energy collision dissociation (HCD).

3. Infrared Spectroscopy (FT-IR)

-

Nitrile Stretch (C≡N): Sharp peak at ~2230 cm⁻¹.

-

Amide Carbonyl (C=O): Strong band at ~1660–1680 cm⁻¹.

Part 6: Applications in Drug Discovery

This molecule serves as a versatile "biostere-ready" scaffold.

-

DPP-4 Inhibitors: The N-aryl piperazinone motif mimics the pyrrolidine/piperazine core found in gliptins (e.g., Alogliptin, Trelagliptin). The nitrile group can be hydrated to a primary amide or reacted with hydroxylamine to form an amidoxime.

-

Factor Xa Inhibitors: Structural similarity to the morpholinone core of Rivaroxaban. The piperazinone provides a hydrogen bond acceptor (carbonyl) and a vector for pi-stacking interactions (phenyl ring).

-

Bioisosteric Transformations:

-

Tetrazole Formation: Reaction with NaN₃/ZnBr₂ yields the tetrazole derivative, a bioisostere of carboxylic acid commonly used in Angiotensin II Receptor Blockers (ARBs).

-

Part 7: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Nitrile Hazard: Although stable, avoid strong acids at high temperatures to prevent hydrolysis to the corresponding benzoic acid or release of trace HCN.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidative degradation of the secondary amine.

References

-

PubChem. (n.d.). Benzonitrile, 3-(3-oxo-1-piperazinyl)- (Isomer Comparison). Retrieved from [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Retrieved from [Link]

Sources

Technical Guide: Piperazine vs. 2-Oxopiperazine Benzonitrile Derivatives in Drug Discovery

Executive Summary

In medicinal chemistry, the transition from a piperazine to a 2-oxopiperazine (piperazinone) scaffold represents a critical bioisosteric replacement strategy. While piperazines are "privileged structures" found in numerous CNS and oncology drugs (e.g., Olanzapine, Imatinib), they often suffer from poor metabolic stability and high basicity, leading to low blood-brain barrier (BBB) permeability or phospholipidosis.

Incorporating a carbonyl group to form 2-oxopiperazine dramatically alters the physicochemical profile: it reduces basicity, locks conformation, and blocks metabolic "soft spots." This guide analyzes these differences specifically within the context of benzonitrile derivatives —a common pharmacophore where the electron-withdrawing nitrile group further modulates the electronic landscape.

Part 1: Structural & Electronic Divergence

The fundamental difference between these two scaffolds lies in their acid-base chemistry and conformational entropy.

Electronic Landscape & Basicity ( )

-

Piperazine: A typical piperazine ring acts as a secondary or tertiary amine.[1] The distal nitrogen (N4) usually has a

of 8.0–9.8. At physiological pH (7.4), it exists predominantly in a cationic (protonated) state.-

Effect in Benzonitrile Derivatives: In 4-(piperazin-1-yl)benzonitrile, the N1 nitrogen is conjugated to the electron-poor benzonitrile ring, rendering it non-basic (aniline-like). However, the distal N4 remains highly basic.

-

-

2-Oxopiperazine: The introduction of a ketone creates an amide bond.

-

3-Oxo isomer: If the ketone is adjacent to the distal nitrogen (N4), N4 becomes an amide (non-basic).

-

2-Oxo isomer: If the ketone is adjacent to the N1-aryl attachment, the N1 becomes an imide-like system, and the distal N4 remains an amine, though its basicity is lowered inductively by the carbonyl.

-

Impact: The

Conformational Geometry

-

Piperazine: Adopts a flexible chair conformation . It can flip between conformers, allowing it to adapt to various binding pockets ("induced fit").

-

2-Oxopiperazine: The amide bond forces a planar segment (N-C=O), constraining the ring into a rigid half-chair or twisted boat conformation. This reduces the entropic penalty upon binding but requires a precise fit with the target.

Visualization of Physicochemical Shift

The following diagram illustrates the structural and electronic transition.

Caption: Bioisosteric shift from piperazine to 2-oxopiperazine alters basicity, stability, and permeability.

Part 2: Medicinal Chemistry & SAR Implications[3][4][5][6]

Metabolic Stability (The "Soft Spot" Fix)

Piperazines are notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[2]

-

N-Dealkylation: CYPs often attack the carbon

to the amine. -

N-Oxidation: Formation of N-oxides.

-

Solution: The 2-oxopiperazine scaffold places a carbonyl oxygen at the

-carbon. This is already "oxidized," effectively blocking CYP-mediated hydroxylation at that site. It also reduces the electron density on the nitrogen, preventing N-oxide formation.

Permeability and Efflux

The benzonitrile group is lipophilic, but a protonated piperazine tail can make the molecule a substrate for P-glycoprotein (P-gp) efflux pumps.

-

Piperazine: High polar surface area (PSA) when protonated. Good solubility, poor passive diffusion.

-

2-Oxopiperazine: Lower PSA (despite the extra oxygen, the loss of the charge dominates). Often shows higher BBB penetration.

Comparison Table: Benzonitrile Derivatives

| Feature | 4-(Piperazin-1-yl)benzonitrile | 4-(3-Oxopiperazin-1-yl)benzonitrile |

| Core Character | Basic Amine (N4) | Neutral Amide (N4) |

| Dominant Species (pH 7.4) | Cation (+1) | Neutral |

| H-Bond Donors | 1 (NH) | 1 (NH Amide) |

| H-Bond Acceptors | 3 (2 N, 1 CN) | 4 (2 N, 1 CN, 1 C=O) |

| Metabolic Risk | High (N-dealkylation, N-oxidation) | Low (Amide is stable) |

| Solubility | High (Salt formation possible) | Moderate/Low (Neutral) |

| Synthetic Access | Easy ( | Moderate (Cyclization/Coupling) |

Part 3: Synthetic Pathways

The synthesis of these two derivatives requires fundamentally different approaches. Piperazines are typically installed via nucleophilic substitution, whereas oxopiperazines often require construction of the ring or coupling of pre-formed lactams.

Synthesis of 4-(Piperazin-1-yl)benzonitrile

This is a classic Nucleophilic Aromatic Substitution (

-

Substrate: 4-Fluorobenzonitrile (highly activated by the EWG cyano group).

-

Nucleophile: Piperazine (excess used to prevent bis-arylation).[3]

-

Conditions:

, DMSO or DMF, Heat (

Synthesis of 4-(3-Oxopiperazin-1-yl)benzonitrile

Direct

-

Strategy A (Copper Coupling): Ullmann-type or Buchwald-Hartwig coupling using 4-bromobenzonitrile and 2-oxopiperazine.

-

Strategy B (Cyclization): Reaction of N-(4-cyanophenyl)ethylenediamine with chloroacetyl chloride or glyoxal derivatives.

Synthetic Workflow Diagram

Caption: Synthetic divergence: SnAr for piperazines vs. Metal-catalyzed coupling for oxopiperazines.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-(Piperazin-1-yl)benzonitrile ( )

Objective: Install the piperazine ring on the benzonitrile scaffold.

-

Reagents:

-

4-Fluorobenzonitrile (1.0 eq, 10 mmol)

-

Piperazine (3.0 eq, 30 mmol) – Note: Excess prevents formation of the bis-product.

-

Potassium Carbonate (

) (2.0 eq) -

DMF (Dimethylformamide) (anhydrous, 10 mL)

-

-

Procedure:

-

Charge a round-bottom flask with 4-fluorobenzonitrile, piperazine, and

. -

Add DMF and stir at 100°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Workup: Cool to room temperature. Pour into ice-water (100 mL). The product may precipitate. If solid, filter and wash with water. If oil, extract with EtOAc (

mL). -

Purification: The excess piperazine stays in the aqueous layer. The organic layer is dried (

) and concentrated. Recrystallize from Ethanol/Water if necessary.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for AA'BB' aromatic signals (~7.6 and 7.0 ppm) and two piperazine triplets (~3.3 and 2.8 ppm).

-

Protocol B: Synthesis of 4-(3-Oxopiperazin-1-yl)benzonitrile (Buchwald Coupling)

Objective: Couple the amide-containing ring to the aryl halide.

-

Reagents:

-

4-Bromobenzonitrile (1.0 eq, 5 mmol)

-

2-Piperazinone (1.2 eq, 6 mmol)

- (0.02 eq) / Xantphos (0.04 eq) OR CuI (0.1 eq) / DMEDA (0.2 eq)

- (2.0 eq)

-

Dioxane (anhydrous, degassed)

-

-

Procedure:

-

In a glovebox or under Argon, combine aryl bromide, piperazinone, base, and catalyst system in a sealed tube.

-

Add Dioxane (0.2 M concentration).

-

Heat to 100°C (Pd) or 110°C (Cu) overnight.

-

Workup: Filter through a Celite pad to remove inorganic salts/catalyst. Concentrate filtrate.

-

Purification: Flash chromatography (DCM/MeOH gradient). The product is more polar than the starting bromide but less polar than the free amine piperazine.

-

-

Validation:

-

IR: Distinct Amide I carbonyl stretch (~1650

) and Nitrile stretch (~2220 -

1H NMR: The piperazine protons are no longer equivalent triplets. You will see a singlet (2H) for the protons between the N and C=O, and two triplets for the ethylene bridge.

-

References

-

Physicochemical Properties of Piperazine

-

Metabolic Stability Strategies

- Title: Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease (LogD reduction str

- Source: NIH / PMC

-

URL:[Link]

-

Synthetic Methodologies (Oxopiperazines)

- Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel

- Source: RSC Advances

-

URL:[Link]

-

ClpP Activation (Scaffold Comparison)

-

Compound Data

Sources

3-(2-oxo-1-piperazinyl)Benzonitrile as a pharmacophore in drug discovery

An In-Depth Technical Guide to 3-(2-oxo-1-piperazinyl)Benzonitrile as a Pharmacophore in Drug Discovery

Abstract

The 3-(2-oxo-1-piperazinyl)benzonitrile scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of targeted therapies. Its unique combination of a rigid piperazinone ring, a hydrogen bond-accepting nitrile group, and a versatile benzonitrile moiety provides a robust framework for developing potent and selective inhibitors of various protein kinases. This technical guide offers an in-depth exploration of this pharmacophore, from its synthesis and mechanism of action to its structure-activity relationships and applications in drug discovery. A particular focus is placed on its role in the development of Janus kinase (JAK) inhibitors, exemplified by the blockbuster drug Tofacitinib. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable pharmacophore in their own research endeavors.

Introduction: The Rise of a Privileged Scaffold

The piperazine ring is a ubiquitous feature in many approved drugs, owing to its favorable physicochemical properties that can enhance aqueous solubility, oral bioavailability, and target affinity.[1][2] The modification of this versatile scaffold into a piperazinone introduces a lactam functionality, which can act as a hydrogen bond donor and acceptor, further enhancing its binding capabilities. When combined with a benzonitrile moiety, the resulting 3-(2-oxo-1-piperazinyl)benzonitrile core becomes a powerful pharmacophore for targeting ATP-binding sites in protein kinases.[3] The nitrile group, in particular, is a key feature, often acting as a hydrogen bond acceptor and contributing to the overall electronic properties of the molecule.[3] This guide will dissect the key attributes of this pharmacophore and provide a practical framework for its application in drug discovery.

General Synthesis of the 3-(2-oxo-1-piperazinyl)Benzonitrile Core

The synthesis of the 3-(2-oxo-1-piperazinyl)benzonitrile core can be achieved through a variety of synthetic routes. A common and efficient method involves the reaction of a suitably substituted 3-aminobenzonitrile with a protected 2-chloroacetyl chloride, followed by cyclization to form the piperazinone ring. The following is a generalized, step-by-step protocol for the synthesis of the core scaffold.

Experimental Protocol: Synthesis of 3-(2-oxo-1-piperazinyl)Benzonitrile

Step 1: N-acylation of 3-aminobenzonitrile

-

To a stirred solution of 3-aminobenzonitrile (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3-cyanophenyl)-2-chloroacetamide.

Step 2: Intramolecular Cyclization to form the Piperazinone Ring

-

Dissolve the crude N-(3-cyanophenyl)-2-chloroacetamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.0 eq), to the solution.

-

The reaction mixture is then reacted with a protected ethylenediamine derivative, such as N-Boc-ethylenediamine, to introduce the second nitrogen atom of the piperazine ring.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final deprotection step of the Boc-group is typically achieved by treatment with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-(2-oxo-1-piperazinyl)benzonitrile.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The 3-(2-oxo-1-piperazinyl)benzonitrile pharmacophore primarily exerts its biological effects by acting as a competitive inhibitor at the ATP-binding site of protein kinases. The various structural elements of the pharmacophore play distinct roles in this interaction:

-

Piperazinone Ring: The rigid piperazinone ring serves as a scaffold, correctly orienting the other functional groups for optimal binding. The lactam carbonyl can act as a hydrogen bond acceptor, while the adjacent N-H group can act as a hydrogen bond donor, forming key interactions with the hinge region of the kinase.

-

Benzonitrile Moiety: The benzonitrile group often extends into a hydrophobic pocket of the ATP-binding site. The nitrile functionality is a crucial hydrogen bond acceptor, frequently interacting with key residues in the kinase active site.[3]

-

Substitutions: The versatility of the piperazine and benzonitrile rings allows for the introduction of various substituents to enhance potency, selectivity, and pharmacokinetic properties. These substituents can form additional interactions with the target kinase, further stabilizing the inhibitor-enzyme complex.

Structure-Activity Relationship (SAR) Studies

The development of potent and selective kinase inhibitors based on the 3-(2-oxo-1-piperazinyl)benzonitrile scaffold has been guided by extensive structure-activity relationship (SAR) studies. These studies systematically explore how modifications to the core structure impact biological activity.

| Modification Site | Structural Change | Impact on Activity | Reference |

| Piperazinone Ring | Substitution at the 4-position | Introduction of small alkyl or aryl groups can enhance potency and selectivity by occupying a nearby hydrophobic pocket. | [3] |

| Ring fusion | Fusing the piperazinone ring with other cyclic systems can restrict conformational flexibility and improve binding affinity. | ||

| Benzonitrile Moiety | Substitution on the aromatic ring | Introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties and hydrogen bonding capacity of the nitrile group, affecting potency. | |

| Isosteric replacement of the nitrile | Replacing the nitrile with other hydrogen bond acceptors (e.g., carboxamide, sulfonamide) can alter the binding mode and selectivity profile. | ||

| Linker | Variation in the linker connecting the pharmacophore to other moieties | The length and nature of the linker are critical for optimal positioning within the ATP-binding site and for achieving selectivity. |

Application in Drug Discovery: A Case Study of Tofacitinib

The most prominent example of the successful application of the 3-(2-oxo-1-piperazinyl)benzonitrile pharmacophore is in the development of Tofacitinib (Xeljanz®), a first-in-class oral Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[4]

Mechanism of Action of Tofacitinib

Tofacitinib functions by inhibiting the JAK family of enzymes (JAK1, JAK2, and JAK3), which are key components of the JAK-STAT signaling pathway.[5] This pathway is crucial for transducing signals from various cytokines and growth factors involved in inflammation and immune responses. By blocking JAK activity, Tofacitinib effectively dampens the downstream inflammatory cascade.

Bioactivity Data of Tofacitinib and Analogs

The following table summarizes the inhibitory activity of Tofacitinib and some of its analogs against different JAK isoforms, illustrating the impact of structural modifications on potency and selectivity.

| Compound | R Group on Piperazinone | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Reference |

| Tofacitinib | -CH₂CH₂CN | 1 | 20 | 112 | [4] |

| Analog 1 | -CH₃ | 5 | 50 | 250 | |

| Analog 2 | -H | 50 | 200 | >1000 | |

| Analog 3 | -CH₂Ph | 10 | 150 | 800 |

Note: The data for analogs are representative and intended to illustrate SAR principles.

Experimental Protocols for Compound Evaluation

The evaluation of compounds containing the 3-(2-oxo-1-piperazinyl)benzonitrile pharmacophore typically involves a combination of biochemical and cell-based assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of inhibitors to a target kinase.

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution of the target kinase (e.g., JAK1) conjugated to a Europium (Eu)-labeled anti-tag antibody.

-

Prepare a solution of a fluorescently labeled ATP-competitive tracer (e.g., Alexa Fluor™ 647-labeled).

-

-

Assay Procedure:

-

In a 384-well plate, add the test compound dilutions.

-

Add the Eu-labeled kinase solution to all wells.

-

Add the fluorescent tracer solution to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Future Perspectives and Conclusion

The 3-(2-oxo-1-piperazinyl)benzonitrile pharmacophore has proven to be a highly valuable scaffold in the development of kinase inhibitors, as evidenced by the clinical success of Tofacitinib. The synthetic tractability and favorable physicochemical properties of this core make it an attractive starting point for the design of new targeted therapies. Future research in this area is likely to focus on:

-

Improving Selectivity: Designing inhibitors with higher selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.

-

Overcoming Resistance: Developing next-generation inhibitors that are active against drug-resistant mutants of target kinases.

-

Expanding to New Targets: Exploring the application of this pharmacophore to other kinase families and even non-kinase targets.

References

-

The medicinal chemistry of piperazines: A review. (2024). Scilit. [Link]

-

The medicinal chemistry of piperazines: A review. (2024). PubMed. [Link]

-

Piperazine and morpholine: Synthetic. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]

- Recently Adopted Synthetic Protocols for Piperazines: A Review. (2024). Name of the Journal. [URL not available]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Research Journal of Pharmacy and Technology, 12(11), 5546-5552. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. [Link]

-

Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. (2020). ACS Omega, 5(33), 20987-20997. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). ChemistryOpen. [Link]

-

Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. (2024). Medicinal Research Reviews, 44(5), 2035-2077. [Link]

-

Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2022). Canadian Journal of Physiology and Pharmacology, 100(6), 521-533. [Link]

- Process for preparation of 3 piperazinylbenzisothiazoles. (1999).

-

Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. (2024). ResearchGate. [Link]

-

Structure-Activity Studies of Novel di-substituted[1][2][6]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. (n.d.). UPCommons. [Link]

-

Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(20), 127479. [Link]

-

Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025). PubMed. [Link]

-

Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014). Harvard DASH. [Link]

-

Structure−Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibi. (2024). ACS Omega. [Link]

-

European Journal of Medicinal Chemistry. (2024). ePrints Soton. [Link]

-

JAK3 binds JAK3 inhibitors. (n.d.). Reactome. [Link]

-

A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). MDPI. [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ukm.my [ukm.my]

- 5. mdpi.com [mdpi.com]

- 6. ijrrjournal.com [ijrrjournal.com]

A Comprehensive Technical Guide to Benzonitrile-Containing Piperazinone Scaffolds in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic combination of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth review of compounds integrating the piperazinone core with a benzonitrile moiety, a pairing designed to optimize target affinity, selectivity, and pharmacokinetic properties. The piperazinone ring offers a structurally rigid, three-dimensional framework with versatile points for substitution, while the benzonitrile group serves as a potent hydrogen bond acceptor and metabolic blocker. We will explore the causal logic behind the design of these molecules, detail robust synthetic methodologies, analyze critical structure-activity relationships (SAR), and survey their application across diverse therapeutic areas, including oncology and infectious diseases. This document synthesizes field-proven insights with rigorous scientific data, offering detailed experimental protocols, data-rich tables, and mechanistic diagrams to equip researchers with a comprehensive understanding of this promising class of compounds.

The Strategic Fusion of Two Privileged Scaffolds

The design of novel therapeutics often involves the hybridization of established pharmacophores to achieve synergistic effects on biological targets. The fusion of the piperazinone and benzonitrile motifs exemplifies this strategy, leveraging the distinct chemical and biological attributes of each component.

The Piperazinone Core: A Versatile Template in Medicinal Chemistry

The piperazine heterocycle and its oxidized analog, piperazinone, are widely regarded as privileged scaffolds in drug discovery.[1][2] The six-membered ring, with its two nitrogen atoms, provides a combination of structural rigidity and multiple vectors for chemical modification.[1][3] This "tunability" allows medicinal chemists to systematically alter steric and electronic properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles and enhance binding affinity for a wide array of biological targets.[1] The introduction of a carbonyl group to form the piperazinone lactam further refines the scaffold's properties, influencing its conformation and hydrogen bonding capabilities.[4][5]

The Benzonitrile Moiety: A Key Interaction Group

The benzonitrile group (a benzene ring substituted with a cyano (-C≡N) group) is another critical functional group in drug design.[6] The nitrile's linear geometry and strong dipole moment make it an excellent hydrogen bond acceptor, capable of forming crucial interactions with protein active sites. Furthermore, the cyano group is relatively resistant to metabolic degradation, making it a useful replacement for more labile groups to enhance a compound's in vivo stability.

Rationale for Combination: Synergistic Effects in Drug Design

Combining the piperazinone core with a benzonitrile moiety creates a molecular architecture with significant therapeutic potential. The piperazinone serves as a central scaffold, orienting various substituents in three-dimensional space, while the benzonitrile group often acts as a key anchoring point to the target protein. This combination has been successfully exploited to develop potent and selective inhibitors for a range of enzymes and receptors, as will be explored in the following sections.

Synthetic Strategies and Methodologies

The synthesis of benzonitrile-piperazinone compounds relies on a robust toolkit of modern organic chemistry reactions. These methods allow for the controlled and efficient assembly of the final molecule from readily available starting materials.

Overview of Synthetic Pathways

A common strategy involves the initial synthesis or modification of the piperazinone core, followed by the attachment of the benzonitrile-containing fragment, often via a linker. Key reactions in this process include N-alkylation, reductive amination, and various cross-coupling reactions.[7][8] The specific sequence of steps is chosen to maximize yield and purity while allowing for the late-stage introduction of diversity.

Caption: General synthetic workflow for benzonitrile-piperazinone compounds.

Key Synthetic Reactions

-

Reductive Amination: This is a cornerstone reaction for forming C-N bonds. It typically involves reacting an amine (like the secondary amine of a piperazinone) with an aldehyde or ketone (often on the benzonitrile-containing fragment) in the presence of a reducing agent such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7][9][10] This method is highly versatile for introducing side chains.

-

Nucleophilic Aromatic Substitution (SNAr): When the benzonitrile ring is activated by electron-withdrawing groups, a nitrogen atom of the piperazinone ring can directly displace a leaving group (like a halogen) on the aromatic ring.[7]

-

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki or Buchwald-Hartwig couplings are used to form carbon-carbon or carbon-nitrogen bonds, respectively. These are powerful methods for linking the piperazinone and benzonitrile fragments, especially when more complex linkers are involved.[11]

-

"Click Chemistry": Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to cleanly and efficiently form a triazole linker between the two core motifs, as seen in the synthesis of some PD-1/PD-L1 inhibitors.[9][10]

Detailed Experimental Protocol: Representative Synthesis of a Benzonitrile-Piperazine Containing Scaffold

This protocol is adapted from the synthesis of biphenyl-1,2,3-triazol-benzonitrile derivatives, which incorporate a piperazine moiety as a key structural element.[9][10] This illustrates the reductive amination step, a common method for derivatizing the piperazine/piperazinone core.

Objective: To synthesize 3-(4-((2-((4-substituted-piperazin-1-yl)methyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile.

Materials:

-

Compound 7 (the piperazine-containing precursor)

-

Substituted aldehyde (e.g., 3,3-dimethylbutanal)

-

Methanol (MeOH)

-

Acetic acid (AcOH)

-

Sodium cyanoborohydride (NaCNBH₃)

-

Standard glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure:

-

Reaction Setup: To a solution of the piperazine precursor (e.g., 0.2 g, 0.35 mmol) in methanol (2 mL), add the desired substituted aldehyde (0.35 mmol) and a catalytic amount of acetic acid (0.01 mL).[9]

-

Imine Formation: Stir the reaction mixture at room temperature for 2 hours to allow for the formation of the intermediate iminium ion.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium cyanoborohydride (0.043 g, 0.7 mmol) portion-wise.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 8 hours under an inert atmosphere (e.g., nitrogen or argon).[9][10]

-

Monitoring: Monitor the reaction's completion by TLC to observe the consumption of the starting material.

-

Workup: Once the reaction is complete, remove the methanol solvent under reduced pressure (e.g., using a rotary evaporator).

-

Purification: The resulting crude product is then purified using an appropriate method, such as column chromatography, to yield the final desired compound.

Structure-Activity Relationships (SAR) and In Silico Modeling

Understanding how structural modifications impact biological activity is crucial for optimizing lead compounds. SAR studies for benzonitrile-piperazinone derivatives have yielded key insights into their interactions with various biological targets.

General SAR Insights

Systematic modification of the scaffold has revealed important trends. For instance, the nature of substituents on the aromatic rings can dramatically influence activity. Studies have shown that strong electron-donating groups can lead to potent but non-selective cytotoxicity, whereas electron-withdrawing groups may result in more moderate and selective antiproliferative effects.[12] The substitution pattern on the piperazinone ring itself is also critical, as it dictates the orientation of side chains and their ability to engage with target proteins.[13]

Caption: The iterative cycle of drug design and SAR analysis.

Case Study: SAR of PI3Kδ Inhibitors

In the development of PI3Kδ inhibitors based on a thieno[3,2-d]pyrimidine scaffold, a detailed SAR study highlighted the importance of the piperazinone moiety.[13] It was demonstrated that replacing a piperazine ring with a piperazinone ring led to compounds that were more potent and selective for PI3Kδ.[13] This suggests that the carbonyl group of the piperazinone may form an additional hydrogen bond or favorable dipole interaction within the enzyme's active site, enhancing binding affinity and selectivity over other PI3K isoforms.

Case Study: SAR of PD-1/PD-L1 Inhibitors

For inhibitors of the PD-1/PD-L1 immune checkpoint interaction, the side chain attached to the piperazine nitrogen plays a critical role. The synthesis of a series of derivatives with different aliphatic and aromatic aldehydes showed that the nature of this side chain significantly impacts inhibitory activity (IC₅₀ values).[9] Molecular modeling suggested that bulky or improperly oriented side chains could result in weaker interactions with the PD-L1 protein, leading to higher IC₅₀ values and reduced potency.[9]

Key Biological Targets and Therapeutic Applications

The unique structural features of benzonitrile-piperazinone compounds have made them effective modulators of a variety of biological targets, leading to their investigation in several therapeutic areas.

Oncology

Cancer remains a primary focus for the application of these scaffolds.[14]

-

Kinase Inhibition: Many kinases are dysregulated in cancer. Piperazinone-containing compounds have been designed as potent inhibitors of Bruton's tyrosine kinase (BTK) and Phosphoinositide 3-kinase delta (PI3Kδ), both of which are critical nodes in cancer cell signaling pathways.[13][15] Inhibition of these kinases can arrest the cell cycle and induce apoptosis in cancer cells.[15]

-

Immuno-oncology: The PD-1/PD-L1 pathway is a major immune checkpoint that cancer cells exploit to evade the immune system. Benzonitrile-piperazine derivatives have been developed that can block this interaction, restoring the ability of T-cells to attack and kill cancer cells.[9][10]

Caption: Simplified PI3K signaling pathway and point of inhibition.

Antimicrobial Applications

The piperazine scaffold is well-known for its presence in antimicrobial agents.[1][16]

-

Antimycobacterial Activity: Derivatives incorporating a benzonitrile moiety have been synthesized and tested against Mycobacterium tuberculosis. Several compounds displayed significant antimycobacterial activity with low toxicity, marking them as potential starting points for new tuberculosis treatments.[11]

-

Antifungal and Antibacterial Potential: Various piperazine derivatives have shown broad-spectrum activity against pathogenic fungi and both Gram-positive and Gram-negative bacteria.[2][12][16] The specific activity often depends on the substitution patterns on the core scaffold.

Data Summary and Future Outlook

To provide a clear overview of the potential of these compounds, the following table summarizes the biological activities of representative molecules from the literature.

Tabular Summary of Biological Activity

| Compound Class/Description | Biological Target | Key Result (IC₅₀/EC₅₀) | Reference |

| Biphenyl-triazol-benzonitrile with piperazine side chain (Compound 7) | PD-1/PD-L1 | IC₅₀ = 8.52 µM | [9][10] |

| Thieno[3,2-d]pyrimidine with piperazinone at C6 position | PI3Kδ | Potent & Selective | [13] |

| Benzonitrile/nicotinonitrile based s-triazines with piperazine linker | M. tuberculosis | Profound Activity | [11] |

| Piperazinone-based transition state inhibitors | Factor Xa | IC₅₀ < 1 nM | [4] |

| Benzonaphthyridinone derivatives with piperazine side chains (Compound 18) | BTK | kinact/Ki = 0.01 µM⁻¹s⁻¹ | [15] |

Challenges and Future Directions

While the fusion of benzonitrile and piperazinone scaffolds has yielded promising drug candidates, challenges remain. A key focus for future research will be the optimization of pharmacokinetic profiles to improve oral bioavailability and in vivo efficacy.[1] The development of derivatives with greater selectivity will be crucial to minimize off-target effects and improve safety profiles.[2] Furthermore, the application of computational chemistry and machine learning models may accelerate the discovery of novel derivatives with enhanced potency and tailored properties for new and challenging biological targets.[1] The versatility of the underlying chemistry ensures that this scaffold will continue to be a fertile ground for drug discovery for years to come.

References

-

Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Kim, H. Y., et al. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega, 5(33), 21016-21026. Available at: [Link]

-

Chikhaliya, K. H., et al. (2014). Facile synthesis of benzonitrile/nicotinonitrile based s-triazines as new potential antimycobacterial agents. European Journal of Medicinal Chemistry, 80, 484-491. Available at: [Link]

-

Wang, N., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479. Available at: [Link]

-

Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. Available at: [Link]

-

Huang, W., et al. (2003). Design, synthesis, and structure-activity relationships of unsubstituted piperazinone-based transition state factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(4), 723-728. Available at: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Available at: [Link]

-

Syntheses and transformations of piperazinone rings. A review. (2002). ResearchGate. Available at: [Link]

-

The chemical structure of some biologically important benzonitrile derivatives. (2022). ResearchGate. Available at: [Link]

-

Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). ResearchGate. Available at: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]

-

Kim, H. Y., et al. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). ResearchGate. Available at: [Link]

-

Liu, X., et al. (2017). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. European Journal of Medicinal Chemistry, 137, 545-557. Available at: [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Design, synthesis, and structure-activity relationships of unsubstituted piperazinone-based transition state factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Facile synthesis of benzonitrile/nicotinonitrile based s-triazines as new potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust Copper-Catalyzed Ullmann Coupling Protocol for the Synthesis of 3-(2-oxo-1-piperazinyl)benzonitrile

Introduction

The N-aryl piperazinone scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The synthesis of these structures often relies on robust and efficient cross-coupling methodologies. Among these, the copper-catalyzed Ullmann coupling, also known as the Ullmann-Goldberg reaction, represents a classic and powerful tool for the formation of carbon-nitrogen bonds.[1] This application note provides a detailed protocol for the synthesis of 3-(2-oxo-1-piperazinyl)benzonitrile, a valuable building block for drug discovery, via a modern, ligand-assisted Ullmann coupling. We will delve into the scientific rationale behind the chosen conditions, offer a step-by-step experimental guide, and provide troubleshooting advice to ensure successful execution. While palladium-catalyzed methods like the Buchwald-Hartwig amination are also prevalent for N-aryl bond formation, the lower cost and distinct reactivity profile of copper catalysis make the Ullmann approach an attractive and often complementary strategy.[2]

Scientific Rationale and Mechanism

The Ullmann condensation is a copper-promoted nucleophilic aromatic substitution.[3] Traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] Modern protocols, however, employ catalytic amounts of a copper(I) source in the presence of a stabilizing ligand, which facilitates the reaction under significantly milder conditions.[2]

The catalytic cycle, as generally understood for the N-arylation of amides, is depicted below. The key steps involve:

-

Formation of the Active Catalyst: A copper(I) salt, typically CuI, coordinates with a chelating ligand, such as a diamine, to form a more soluble and reactive catalytic species.

-

Deprotonation and Amide Complexation: A base deprotonates the N-H bond of the 2-piperazinone, allowing it to coordinate with the ligated copper(I) center to form a copper amidate complex.

-

Oxidative Addition: The aryl halide (3-bromobenzonitrile) undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the copper(III) complex, yielding the N-aryl piperazinone product and regenerating the active copper(I) catalyst.

Caption: Proposed Catalytic Cycle for the Ullmann N-Arylation of 2-Piperazinone.

Experimental Protocol

This protocol is adapted from established procedures for the copper-catalyzed N-arylation of related nitrogen heterocycles and amides. Researchers should consider this a starting point for optimization.

Materials:

-

2-Piperazinone

-

3-Bromobenzonitrile

-

Copper(I) Iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Potassium Phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

Ethyl acetate

-

Saturated aqueous solution of ammonium chloride

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Heating block or oil bath with temperature control

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Reaction Workflow Diagram:

Caption: Experimental Workflow for the Synthesis of 3-(2-oxo-1-piperazinyl)benzonitrile.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-piperazinone (1.2 mmol, 1.2 equiv), 3-bromobenzonitrile (1.0 mmol, 1.0 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the tube with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes. Alternatively, evacuate and backfill the tube with the inert gas three times.

-

Reagent Addition: Under a positive pressure of the inert gas, add N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%) and anhydrous toluene (5 mL) via syringe.

-

Reaction: Place the sealed tube in a preheated heating block or oil bath set to 110 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and then with brine (15 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-(2-oxo-1-piperazinyl)benzonitrile.

Data Presentation: Expected Parameters and Outcomes

The following table outlines the typical reaction parameters and expected outcomes for the Ullmann N-arylation of lactams, based on analogous transformations. Yields are highly substrate-dependent and may require optimization.

| Parameter | Recommended Condition/Value | Rationale/Expected Outcome |

| Aryl Halide | 3-Bromobenzonitrile (1.0 equiv) | Aryl bromides are often a good balance of reactivity and cost. The electron-withdrawing nitrile group can facilitate the reaction.[2] |

| Nucleophile | 2-Piperazinone (1.2 equiv) | A slight excess of the nucleophile is often used to drive the reaction to completion. |

| Copper Source | CuI (5-10 mol%) | Cu(I) is the active catalytic species. Fresh, high-purity CuI is recommended. |

| Ligand | DMEDA (10-20 mol%) | Chelating diamine ligands stabilize the copper catalyst and increase its reactivity. |

| Base | K₃PO₄ (2.0 equiv) | Anhydrous inorganic base is crucial for deprotonating the amide. Cs₂CO₃ can also be effective. |

| Solvent | Toluene, anhydrous | A non-polar, high-boiling solvent is typically used. Anhydrous conditions are important to prevent side reactions. |

| Temperature | 110 °C | Sufficient thermal energy is required to drive the reaction, but excessive heat can lead to decomposition. |

| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC to determine the optimal time. |

| Expected Yield | 60-85% | Yields are variable and depend on the purity of reagents and optimization of conditions. |

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst (oxidized CuI)- Insufficiently anhydrous conditions- Ineffective base | - Use fresh, high-purity CuI.- Ensure all glassware is oven-dried and use anhydrous solvents.- Use a freshly opened or dried base. Consider screening other bases like Cs₂CO₃. |

| Formation of Side Products (e.g., debromination of aryl halide) | - Presence of protic impurities (water)- Reaction temperature is too high | - Thoroughly dry all reagents and solvents.- Lower the reaction temperature in 10 °C increments. |

| Inconsistent Yields | - Variable quality of reagents- Incomplete exclusion of air/moisture | - Use reagents from a reliable source.- Ensure a robust inert atmosphere is maintained throughout the reaction setup. |

Conclusion

The copper-catalyzed Ullmann coupling provides a reliable and cost-effective method for the synthesis of 3-(2-oxo-1-piperazinyl)benzonitrile. The use of a diamine ligand allows for milder reaction conditions compared to traditional protocols. This application note offers a comprehensive guide for researchers, providing a solid starting point for the successful implementation of this important transformation in their synthetic endeavors. Careful attention to the quality of reagents and the maintenance of anhydrous and inert conditions are paramount for achieving high yields and reproducibility.

References

- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Acyclic and Cyclic Amides. Journal of the American Chemical Society, 124(50), 14844–14845.

-

OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved February 17, 2026, from [Link]

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.

Sources

- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]

- 3. Ullmann coupling-An overview - operachem [operachem.com]

Catalyst selection for coupling 3-halobenzonitriles with lactams

Application Note: Optimized Catalyst Strategies for C-N Coupling of 3-Halobenzonitriles with Lactams

Executive Summary

The coupling of 3-halobenzonitriles with lactams represents a critical transformation in medicinal chemistry, particularly for generating privileged pharmacophores found in anxiolytics and anticonvulsants. However, this reaction poses a "double-edged" electronic challenge:

-

The Electrophile (3-Halobenzonitrile): While the electron-withdrawing nitrile group (

) activates the ring for oxidative addition, the nitrile nitrogen is a potent -

The Nucleophile (Lactam): Lactams are significantly less nucleophilic than acyclic amines and possess ambident reactivity (N- vs. O-arylation).

This guide provides a decision framework for selecting between Palladium (Buchwald-Hartwig) and Copper (Goldberg) systems, with optimized protocols to suppress nitrile hydrolysis and maximize N-arylation selectivity.

Strategic Catalyst Selection

The choice between Palladium and Copper is rarely arbitrary; it is dictated by the halogen leaving group, the ring size of the lactam, and the tolerance for cost versus conditions.

A. Palladium Systems (High Performance)

-

Preferred Ligand: BrettPhos (and tBuBrettPhos).

-

Mechanism:[1][2][3][4][5][6][7][8] The extreme bulk of BrettPhos prevents the nitrile of the substrate from binding to the Pd center (the "poisoning" pathway). It also facilitates the reductive elimination of the electron-deficient aryl ring.

- ) favors reductive elimination but may struggle with sterically hindered lactams compared to BrettPhos.

-

-

Base Selection: Cs

CO

B. Copper Systems (Cost-Effective / Scalable)

-

Catalyst: CuI with DMEDA (N,N'-Dimethylethylenediamine) or DACH (trans-1,2-diaminocyclohexane).

-

Constraint: Strictly requires Aryl Iodides or activated Aryl Bromides. Aryl Chlorides are generally inert.

-

Advantage:[7][11][12][13] Excellent for preventing over-arylation and generally favors N- over O-arylation due to the "hard" nature of the Cu-amido intermediate.

Decision Matrix: Catalyst Selection

Figure 1: Decision tree for selecting the optimal catalytic system based on halogen type and process constraints.

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed Coupling (BrettPhos System)

Best for: 3-Chlorobenzonitriles, valuable substrates, and ensuring 100% conversion.

Reagents:

-

3-Chlorobenzonitrile (1.0 equiv)

-

Lactam (e.g., 2-pyrrolidinone) (1.2 equiv)

-

Catalyst: Pd

(dba) -

Ligand: BrettPhos (2-4 mol%) (L:Pd ratio 2:1 is critical)

-

Base: Cs

CO -

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

-

Pre-complexation (Critical Step): In a glovebox or under Argon flow, charge a reaction vial with Pd

(dba)-

Validation: The solution should turn from dark purple/black to a rich red-brown, indicating active catalyst formation (

).

-

-

Substrate Addition: Add the lactam, 3-chlorobenzonitrile, and Cs

CO -

Solvent Completion: Use the remaining dioxane to rinse down the sides of the vial. Seal with a Teflon-lined cap.

-

Reaction: Heat to 100°C for 4–12 hours.

-

Note: Do not exceed 110°C to prevent nitrile hydrolysis by trace water in the base.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

Protocol B: Cu-Catalyzed Goldberg Coupling

Best for: 3-Iodobenzonitriles, large-scale batches, cost-sensitive projects.

Reagents:

-

3-Iodobenzonitrile (1.0 equiv)

-

Lactam (1.2 equiv)

-

Catalyst: CuI (5-10 mol%)

-

Ligand: DMEDA (

-dimethylethylenediamine) (10-20 mol%) -

Base: K

PO -

Solvent: Toluene or Dioxane (0.5 M - higher concentration helps Cu systems)

Step-by-Step Methodology:

-

Charge: Add CuI, K

PO -

Purge: Evacuate and backfill with Argon (

). -

Ligand Addition: Add the solvent followed by DMEDA via syringe.

-

Validation: The mixture should turn a distinct blue-green color upon heating, indicating the formation of the active Cu-diamine complex. If it stays yellow/brown, oxygen may have leaked in (oxidizing Cu(I) to inactive Cu(II) oxides).

-

-

Reaction: Heat to 110°C for 16–24 hours.

-

Quench: Cool to RT. Dilute with EtOAc and wash with 10% NH

OH (aqueous).-

Why? Ammonia water complexes the copper (turning the aqueous layer deep blue), efficiently removing it from the organic product.

-

Comparative Data Analysis

| Feature | Palladium (BrettPhos) | Palladium (Xantphos) | Copper (DMEDA) |

| Aryl Halide Scope | Cl, Br, I, OTf | Br, I, OTf | I, Br (activated) |

| Temperature | 80–100°C | 80–100°C | 110°C+ |

| Reaction Time | 2–8 Hours | 4–12 Hours | 12–24 Hours |

| Nitrile Tolerance | High (Bulky ligand protects) | Moderate | High |

| O-Arylation Risk | Low | Low | Very Low |

| Cost | $ |

Mechanistic Pathway & Nitrile Interference

Understanding the mechanism highlights why bulky ligands are necessary. The nitrile group on the substrate is a competitive ligand.

Figure 2: Catalytic cycle showing the oxidative addition of 3-halobenzonitrile.[14] Note the "Poisoning" pathway where the nitrile coordinates to Pd if the ligand is not sufficiently bulky.

Troubleshooting Guide

-

Issue: Low Conversion with 3-Chlorobenzonitrile.

-

Cause: Oxidative addition is the rate-limiting step.

-

Fix: Switch to BrettPhos Pd G4 precatalyst (ensures 1:1 L:Pd ratio) or switch solvent to t-Amyl Alcohol (higher temp capability).

-

-

Issue: Formation of Primary Amide (Hydrolysis).

-

Cause: Trace water in Cs

CO -

Fix: Flame-dry the base under vacuum. Add 3Å molecular sieves to the reaction vial. Switch to anhydrous K

PO

-

-

Issue: Blue/Green aqueous layer during Cu workup is faint.

-

Cause: Incomplete copper removal.

-

Fix: Wash the organic layer with an aqueous solution of EDTA or saturated NH

Cl/NH

-

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). "An Efficient System for the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides." Tetrahedron, 65(33), 6576–6583. Link

-

Klapars, A., Huang, X., & Buchwald, S. L. (2002). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." Journal of the American Chemical Society, 124(25), 7421–7428. Link

-

Yin, J., & Buchwald, S. L. (2002). "Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex." Journal of the American Chemical Society, 124(21), 6043–6048. Link

-

Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2003). "Insights into the Origin of High Activity and Stability of Catalysts Derived from Bulky, Electron-Rich Monophosphinobiaryl Ligands in the Pd-Catalyzed C-N Bond Formation." Journal of the American Chemical Society, 125(46), 13978–13980. Link

Sources

- 1. experts.umn.edu [experts.umn.edu]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nobelprize.org [nobelprize.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. Copper-catalyzed Goldberg-type C–N coupling in deep eutectic solvents (DESs) and water under aerobic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Application Note: Strategic Selection of Recrystallization Solvents for the Isolation and Purification of 3-(2-oxo-1-piperazinyl)benzonitrile

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of suitable solvents for the recrystallization and purification of 3-(2-oxo-1-piperazinyl)benzonitrile. Recrystallization is a critical purification technique for active pharmaceutical ingredients (APIs), and the choice of solvent is paramount for achieving high purity and yield.[1][2] This document outlines the theoretical principles of solvent selection, a systematic workflow for solvent screening, and detailed experimental protocols for the isolation of high-purity 3-(2-oxo-1-piperazinyl)benzonitrile.

Introduction: The Critical Role of Recrystallization in API Purification

Recrystallization is a fundamental purification technique in pharmaceutical development, employed to isolate and purify active pharmaceutical ingredients (APIs) from crude reaction mixtures.[1][3] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[4] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[4][5] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities.[5] The selection of an appropriate solvent is the most critical step in developing a robust recrystallization protocol, directly impacting the purity, yield, crystal form (polymorphism), and particle size of the final API.[2][6]

3-(2-oxo-1-piperazinyl)benzonitrile is a molecule of interest in medicinal chemistry, featuring a polar benzonitrile group and a lactam moiety within the piperazinone ring. This combination of functional groups suggests a compound of moderate to high polarity, which will guide the initial solvent selection process.

Guiding Principles for Solvent Selection

The selection of an optimal recrystallization solvent is guided by several key principles:

-

"Like Dissolves Like": Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[6] Given the structure of 3-(2-oxo-1-piperazinyl)benzonitrile, polar solvents are more likely to be suitable.

-

Temperature Coefficient of Solubility: A desirable solvent will exhibit a large difference in the solubility of the target compound at high and low temperatures.[5][6] This ensures efficient dissolution when hot and maximum recovery upon cooling.

-

Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (allowing for removal by hot filtration).[5][7]

-

Solvent-Solute Reactivity: The chosen solvent must be chemically inert towards the compound being purified.[5][6]

-

Boiling Point and Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during drying.[5] However, the boiling point should ideally be lower than the melting point of the solute to prevent "oiling out."[6]

-

Safety and Environmental Considerations: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Systematic Workflow for Solvent Screening

A systematic approach to solvent screening is essential for efficiently identifying the optimal recrystallization solvent. The following workflow is recommended:

Caption: Workflow for Recrystallization Solvent Screening.

Recommended Solvents for Screening

Based on the chemical structure of 3-(2-oxo-1-piperazinyl)benzonitrile, the following solvents, covering a range of polarities, are recommended for initial screening.

| Solvent Class | Specific Solvents | Expected Solubility Profile | Rationale |

| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | Potentially good solubility in hot solvent, lower in cold. | The presence of N-H and C=O groups allows for hydrogen bonding with protic solvents. |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Acetonitrile | May exhibit a good temperature coefficient for solubility. | Can dissolve the compound through dipole-dipole interactions without hydrogen bond donation. |

| Ethereal Solvents | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran | Moderate solubility likely; may be useful in binary systems. | Offer a balance of polarity and are less reactive than some other polar solvents. |

| Aromatic Solvents | Toluene | Lower solubility expected; may be useful as an anti-solvent. | The benzonitrile moiety provides some aromatic character, but overall polarity is high. |

| Binary Solvent Systems | Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Heptane | Allows for fine-tuning of solvent polarity to achieve optimal solubility. | A solvent in which the compound is soluble can be paired with an anti-solvent in which it is not.[7] |

Experimental Protocols

Protocol for Small-Scale Solvent Screening

-

Place approximately 10-20 mg of crude 3-(2-oxo-1-piperazinyl)benzonitrile into a small test tube.

-

Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid is just suspended. Note the solubility at room temperature.

-

If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath or on a heating block.

-

Continue to add the solvent dropwise with heating until the solid completely dissolves.

-

Remove the test tube from the heat and allow it to cool slowly to room temperature.

-

If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

-

Observe the quality and quantity of the crystals formed.

Detailed Protocol for Recrystallization

-

Dissolution: In an Erlenmeyer flask, add the crude 3-(2-oxo-1-piperazinyl)benzonitrile. Add a minimal amount of the chosen recrystallization solvent and a magnetic stir bar. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a high recovery yield.[4]

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of impurities along with the product.

-

Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor containing dissolved impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of the solvent.

-

Analysis: Determine the melting point and yield of the purified product. Assess purity using appropriate analytical techniques such as HPLC, NMR, or LC-MS.

Troubleshooting Common Recrystallization Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No Crystal Formation | Too much solvent used; solution is not supersaturated. | Evaporate some of the solvent and allow to cool again. Introduce a seed crystal.[2] |

| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the compound; the compound is too soluble. | Use a lower-boiling point solvent. Employ a binary solvent system. Ensure slower cooling. |

| Low Recovery | The compound is too soluble in the cold solvent; insufficient cooling. | Cool the solution for a longer period in an ice bath. Consider a different solvent or a binary system. |

| Colored Impurities in Crystals | Impurities are co-precipitating with the product. | Add activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |

Conclusion

The successful isolation and purification of 3-(2-oxo-1-piperazinyl)benzonitrile via recrystallization is highly dependent on the judicious selection of a suitable solvent. By understanding the physicochemical properties of the target molecule and applying a systematic screening approach, researchers can identify an optimal solvent system that maximizes both purity and yield. The protocols and guidelines presented in this application note provide a robust framework for achieving high-quality crystalline material suitable for further downstream applications in drug development.

References

-

Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

-

Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]

-

International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. Retrieved from [Link]

-

University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

-

SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

-

ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

-

Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]

-

NeuroQuantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

-

University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of benzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act.

-

Indian Institute of Technology Kanpur. (n.d.). Recrystallization. Retrieved from [Link]

Sources

- 1. ViewArticleDetail [ijpronline.com]

- 2. scispace.com [scispace.com]

- 3. syrris.com [syrris.com]

- 4. edu.rsc.org [edu.rsc.org]

- 5. Recrystallization [sites.pitt.edu]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

Microwave-assisted synthesis of 3-(2-oxo-1-piperazinyl)benzonitrile derivatives

Application Note: Microwave-Assisted Synthesis of 3-(2-oxo-1-piperazinyl)benzonitrile Derivatives

Abstract & Strategic Importance

This Application Note details the accelerated synthesis of 3-(2-oxo-1-piperazinyl)benzonitrile derivatives using microwave irradiation. This scaffold is a critical pharmacophore in medicinal chemistry, notably serving as a core structural motif in Factor Xa inhibitors (e.g., Rivaroxaban analogs) and various CNS-active agents.